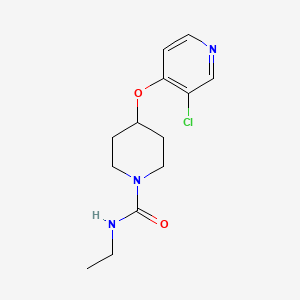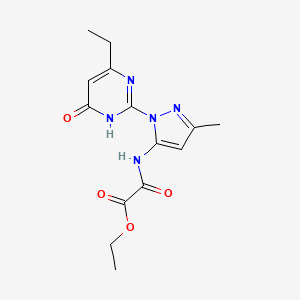
2-bromo-N-(2-(4-(furan-2-yl)-1H-pirazol-1-il)etil)-5-metoxibenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide is a complex organic compound that features a bromine atom, a furan ring, a pyrazole ring, and a methoxybenzamide moiety
Aplicaciones Científicas De Investigación
2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mecanismo De Acción
Target of Action
The primary targets of the compound 2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide are currently unknown
Result of Action
The molecular and cellular effects of 2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide’s action are currently unknown
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide typically involves multi-step organic reactions. One common method involves the initial formation of the furan and pyrazole rings, followed by their coupling with the benzamide moiety. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe) under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the bromine atom could produce various substituted derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-bromo-N-(2-(4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide: Similar structure with a thiophene ring instead of a furan ring.
2-bromo-N-(2-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in 2-bromo-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methoxybenzamide imparts unique electronic and steric properties compared to its analogs with thiophene or pyridine rings. This can influence its reactivity, binding affinity, and overall biological activity, making it a distinct compound with specific advantages in certain applications.
Propiedades
IUPAC Name |
2-bromo-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c1-23-13-4-5-15(18)14(9-13)17(22)19-6-7-21-11-12(10-20-21)16-3-2-8-24-16/h2-5,8-11H,6-7H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVRLSINSPKCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,5-dimethylphenyl)-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2453592.png)
![2-(4-FLUOROPHENOXY)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]ACETAMIDE](/img/structure/B2453593.png)
![N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-N,3,4-trimethylbenzene-1-sulfonamide](/img/structure/B2453595.png)
![1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-2-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B2453599.png)

![6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2453603.png)




![tert-butyl N-[cyano(2-methoxyphenyl)methyl]carbamate](/img/structure/B2453608.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2453609.png)
